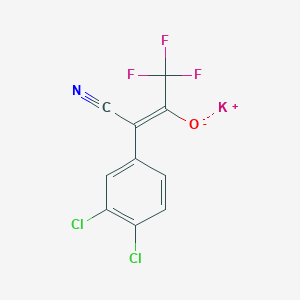
Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound features a cyano group, dichlorophenyl group, and trifluoropropenolate moiety, making it a versatile reagent in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate typically involves the reaction of 3,4-dichlorobenzaldehyde with trifluoroacetic acid and potassium cyanide under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by nucleophilic addition of the cyanide ion and subsequent elimination to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The trifluoropropenolate moiety contributes to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
Potassium trifluoroborates: These compounds share the trifluoroborate moiety and are used in similar cross-coupling reactions.
Dichlorophenyl derivatives: Compounds with dichlorophenyl groups exhibit similar biological activities and chemical reactivity.
Cyano-substituted compounds: These compounds are known for their electrophilic properties and are used in various synthetic applications.
Uniqueness
Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate stands out due to its combination of functional groups, which confer unique reactivity and stability
特性
IUPAC Name |
potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3NO.K/c11-7-2-1-5(3-8(7)12)6(4-16)9(17)10(13,14)15;/h1-3,17H;/q;+1/p-1/b9-6-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOGUPUEGYAIPR-BORNJIKYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C(C(F)(F)F)[O-])C#N)Cl)Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=C(/C(F)(F)F)\[O-])/C#N)Cl)Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














